3,3,6,6-Tetramethyl-1,2-dioxane

Description

Contextualization within the Class of 1,2-Dioxane (B1202867) Derivatives

Dioxane exists as three structural isomers: 1,2-dioxane, 1,3-dioxane (B1201747), and 1,4-dioxane (B91453), each with distinct chemical properties and reactivity. pearson.com 3,3,6,6-Tetramethyl-1,2-dioxane is a derivative of the 1,2-dioxane isomer. The 1,2-dioxane structure is characterized by a peroxide bond (O-O) within the six-membered ring. This peroxide linkage is a key feature that distinguishes 1,2-dioxanes from their 1,3- and 1,4-isomers and is central to their chemical behavior.

Significance of Cyclic Peroxides in Contemporary Chemical Research

The field of cyclic peroxides has garnered considerable attention in modern chemical research, largely due to their diverse biological activities and their utility as chemical intermediates. nih.gov Historically viewed as unstable and exotic compounds, the discovery of the potent antimalarial activity of the natural peroxide artemisinin (B1665778) revolutionized this perception. mdpi.com This discovery spurred extensive research into the synthesis and application of other cyclic peroxides.

Cyclic peroxides are now recognized for a wide range of biological activities, including antimalarial, antihelminthic, and antitumor properties. nih.gov For instance, compounds containing 1,2-dioxolane, 1,2,4-trioxolane, and bridged 1,2,4,5-tetraoxane moieties have shown activity against schistosomiasis. nih.gov Beyond medicinal chemistry, cyclic peroxides are significant in other areas of research. They have been identified as key intermediates in the degradation of chromophores in cellulosic materials during alkaline hydrogen peroxide bleaching. researchgate.net Furthermore, their ability to generate light through chemical reactions (chemiluminescence) has applications in analytical chemistry and medicine. acs.org The development of new and efficient methods for synthesizing these cyclic compounds continues to be an active area of research, enabling the creation of novel molecular structures with unique properties. nih.gov

Structure

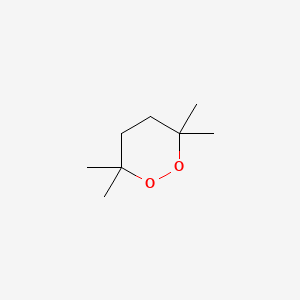

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,6,6-tetramethyldioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-7(2)5-6-8(3,4)10-9-7/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGQMMAUPVIDIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OO1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176968 | |

| Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22431-89-6 | |

| Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22431-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,6,6-Tetramethyl-1,2-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,6,6-TETRAMETHYL-1,2-DIOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD7C7P9ZRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3,6,6 Tetramethyl 1,2 Dioxane

Stereospecific Intramolecular Alkylation of Hydroperoxyacetals

A significant strategy for the asymmetric synthesis of 1,2-dioxanes is the stereospecific intramolecular alkylation of a hydroperoxyacetal. nih.govnih.gov This method provides a powerful means to control the stereochemistry of the final cyclic peroxide. The reaction involves the cyclization of a linear precursor that already contains the hydroperoxide group and a suitable leaving group.

The general approach commences with a chiral starting material to establish the desired stereocenters. For instance, in the synthesis of the core structure of peroxyplakoric acids, a family of natural products featuring a 1,2-dioxane (B1202867) ring, the synthesis begins with a stereoselective aldol (B89426) reaction to create a diol with the correct relative stereochemistry. nih.gov This diol is then further functionalized. The key hydroperoxyacetal intermediate is formed, and subsequent intramolecular alkylation, where the hydroperoxide oxygen acts as a nucleophile, displaces a leaving group to forge the 1,2-dioxane ring. This cyclization step proceeds stereospecifically, meaning the stereochemistry established in the acyclic precursor is transferred to the cyclic product. nih.govunl.edu While this method has been applied to complex natural product synthesis, the fundamental principle of intramolecular cyclization of a hydroperoxyacetal can be adapted for the synthesis of simpler 1,2-dioxanes. nih.gov

Mercury(II) Salt Mediated Cyclizations

The cyclization of unsaturated hydroperoxides mediated by mercury(II) salts is a well-established method for the formation of cyclic ethers and peroxides, including 1,2-dioxanes. beilstein-journals.orgnih.gov This electrophilic cyclization is initiated by the reaction of the mercury(II) salt with the carbon-carbon double bond of an unsaturated hydroperoxide.

Application to δ,ε-Unsaturated Hydroperoxides

In this context, δ,ε-unsaturated hydroperoxides are suitable precursors for the synthesis of six-membered 1,2-dioxane rings. The mercury(II) salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂) or mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂), acts as an electrophile that activates the alkene moiety. nih.gov This activation facilitates the intramolecular attack of the hydroperoxide's terminal oxygen atom onto the developing carbocationic center, leading to the formation of an organomercury peroxide. nih.gov The regioselectivity of the cyclization is influenced by factors such as the substitution pattern of the alkene and the reaction conditions. This method has been shown to be effective for a variety of substrates, yielding functionalized 1,2-dioxanes. nih.gov

Table 1: Examples of Mercury(II)-Mediated Cyclization for 1,2-Dioxane Synthesis

| Starting Material (Unsaturated Hydroperoxide) | Mercury(II) Salt | Product (1,2-Dioxane Derivative) | Yield (%) |

| A γ,δ-unsaturated tertiary hydroperoxide | Pd(OAc)₂ (as a related transition metal example) | Corresponding 1,2-dioxane | 41 (NMR Yield) nih.govcncb.ac.cn |

Note: Data for a palladium(II)-catalyzed cyclization is presented as a closely related example of transition metal-mediated cyclization of unsaturated hydroperoxides.

Reductive Demercuration Protocols

Following the cyclization, the carbon-mercury bond in the resulting organomercurial intermediate needs to be cleaved. This is typically achieved through a reductive demercuration process. The most common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in a basic medium. beilstein-journals.org The mechanism of reductive demercuration involves the replacement of the mercury-containing group with a hydrogen atom. This two-step sequence of oxymercuration followed by reductive demercuration provides a reliable route to saturated 1,2-dioxane systems from unsaturated hydroperoxide precursors. It is important to note that the use of organomercury compounds is a significant drawback of this method due to their toxicity. unibe.ch

Acid-Catalyzed Condensation Approaches (General for Dioxanes)

Acid-catalyzed condensation reactions are a common and commercially significant method for the synthesis of dioxanes, particularly 1,4-dioxanes. unl.edu This approach typically involves the dehydration of diols or the condensation of epoxides. For example, 1,4-dioxane (B91453) is commercially produced by the acid-catalyzed dimerization of ethylene (B1197577) glycol. unl.edu The mechanism involves the protonation of a hydroxyl group, its departure as water to form a carbocation, followed by nucleophilic attack by a second alcohol molecule. A subsequent intramolecular cyclization and deprotonation yields the dioxane ring.

Similarly, 1,3-dioxanes can be synthesized via the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol, a reaction known as the Prins reaction. unibe.ch While these methods are highly effective for 1,3- and 1,4-dioxanes, they are not generally applicable to the synthesis of the 1,2-dioxane ring system. The formation of the peroxide bond in a 1,2-dioxane requires a different set of starting materials and reaction conditions, typically involving a hydroperoxide functionality as seen in other methods.

Photooxygenation Routes for 1,2-Dioxane Ring Formation

Photooxygenation provides a direct method for the introduction of a peroxide moiety into a molecule, often leading to the formation of cyclic peroxides like 1,2-dioxanes. mdpi.com This class of reactions involves the use of light, a photosensitizer, and molecular oxygen.

The photooxygenation of conjugated dienes can lead to the formation of 1,2-dioxane rings through a [4+2] cycloaddition reaction with singlet oxygen. For the synthesis of 3,3,6,6-tetramethyl-1,2-dioxane, a suitable precursor is 2,5-dimethyl-2,4-hexadiene (B125384). In the presence of a photosensitizer and light, singlet oxygen is generated, which can then react with the diene.

Singlet Oxygen Ene Reactions

The reaction between singlet oxygen and an alkene containing an allylic hydrogen is known as the Schenck ene reaction. wikipedia.org This reaction proceeds to give an allylic hydroperoxide, which can then undergo further reactions to form a 1,2-dioxane. In the case of 2,5-dimethyl-2,4-hexadiene, the reaction with singlet oxygen can proceed via a concerted ene reaction mechanism. cuny.eduacs.org

The generation of singlet oxygen is typically achieved by photosensitization, where a photosensitizer such as Rose Bengal or Methylene (B1212753) Blue absorbs light and transfers the energy to ground-state triplet oxygen, converting it to the excited singlet state. wikipedia.orgmdpi.com The singlet oxygen then reacts with the substrate. The reaction of singlet oxygen with 2,5-dimethyl-2,4-hexadiene can also be viewed as a [4+2] cycloaddition, which directly yields the this compound. The efficiency and outcome of the reaction can be influenced by the solvent and reaction conditions. acs.org

Table 2: Photosensitizers for Singlet Oxygen Generation

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |

| Rose Bengal | ~0.75 | Various |

| Methylene Blue | ~0.52 | Water |

| Eosin Y | ~0.57 | Ethanol |

| Tetraphenylporphyrin (TPP) | ~0.62 | Benzene |

Note: Quantum yields can vary significantly depending on the solvent and concentration. The values presented are representative. researchgate.netnih.gov

Reaction Chemistry and Mechanistic Pathways of 3,3,6,6 Tetramethyl 1,2 Dioxane

Unimolecular and Bimolecular Decomposition Pathways

The decomposition of 3,3,6,6-tetramethyl-1,2-dioxane can be initiated through thermal or photochemical means, each leading to distinct yet related reaction pathways. These pathways are fundamentally governed by the cleavage of the weak oxygen-oxygen bond, a characteristic feature of peroxides. The presence of four methyl groups on the carbon atoms adjacent to the peroxide linkage significantly influences the stability and decomposition kinetics of the molecule.

Thermal Decomposition (Thermolysis)

The thermal decomposition, or thermolysis, of cyclic peroxides like this compound involves the breaking of chemical bonds through the input of heat. The primary and most labile bond in this molecule is the O-O bond of the peroxide group.

While specific kinetic data for the thermal decomposition of this compound is not extensively documented in readily available literature, studies on the closely related compound, 3,3,6,6-tetramethyl-1,2,4,5-tetroxane (also known as acetone (B3395972) cyclic diperoxide or ACDP), provide valuable insights. For ACDP, thermal decomposition in various solvents follows a first-order kinetic law. researchgate.netresearchgate.net The rate of decomposition is highly dependent on the temperature and the nature of the solvent. For instance, the study of ACDP in 2-methoxyethanol (B45455) solution over a temperature range of 130-166°C demonstrated a first-order reaction up to at least 75% conversion of the diperoxide. The activation parameters for the unimolecular rupture of the O-O bond in ACDP were determined, with an activation enthalpy (ΔH#) of 22.5 ± 0.7 kcal·mol⁻¹ and an activation entropy (ΔS#) of -25.6 ± 0.5 cal·mol⁻¹·K⁻¹. It is reasonable to hypothesize that the thermolysis of this compound would also follow a unimolecular, first-order decomposition pathway, initiated by the homolytic cleavage of the O-O bond.

Table 1: Activation Parameters for the Thermal Decomposition of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane in 2-Methoxyethanol

| Parameter | Value |

| Temperature Range | 130-166 °C |

| ΔH# (kcal·mol⁻¹) | 22.5 ± 0.7 |

| ΔS# (cal·mol⁻¹·K⁻¹) | -25.6 ± 0.5 |

This data is for the related compound 3,3,6,6-tetramethyl-1,2,4,5-tetroxane and is provided for comparative insight.

The methyl substituents in this compound play a crucial role in its decomposition. In the gas-phase thermolysis of methyl-substituted 1,2,4,5-tetroxanes, it has been observed that the activation energy and frequency factors decrease linearly with an increasing number of methyl groups. nih.gov This suggests that the methyl groups stabilize the resulting radical intermediates, thereby lowering the energy barrier for decomposition. The gem-dimethyl groups on the C3 and C6 positions of the dioxane ring provide steric hindrance and also stabilize the adjacent carbon-centered radicals that would form after the initial O-O bond cleavage and subsequent C-C bond scission. This stabilization facilitates the decomposition process.

The thermolysis of this compound is expected to proceed through a biradical mechanism. The initial step is the homolytic cleavage of the peroxide bond, forming a 1,6-dioxy biradical. This biradical is a highly reactive intermediate that can undergo several subsequent reactions.

A plausible decomposition pathway involves the fragmentation of the biradical through the cleavage of the C3-C4 and C5-C6 bonds. This would lead to the formation of two molecules of acetone and an oxygen molecule. This pathway is analogous to the decomposition of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, where acetone is the major organic product.

Computational studies on the decomposition of 1,2,4,5-tetroxanes have shown that a stepwise mechanism involving a diradical intermediate is more favorable than a concerted mechanism. nih.gov It is highly probable that a similar stepwise radical pathway is operative in the thermolysis of this compound.

The solvent can have a significant impact on the kinetics of peroxide decomposition. Studies on related cyclic peroxides have shown that the reaction is accelerated in more polar solvents. researchgate.netresearchgate.net For example, the thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane is faster in more polar solvents. researchgate.net This is attributed to the stabilization of the polar transition state leading to the formation of the biradical intermediate. While specific data for this compound is scarce, it is anticipated that its decomposition would also be influenced by the polarity and hydrogen-bonding capability of the solvent. A study on 3,3,6,6-tetramethyl-1,2,4,5-tetroxane in various oxygenated solvents indicated a true "isokinetic relationship," suggesting similar interaction mechanisms between the peroxide and the solvent molecules. researchgate.net

Photochemical Decomposition (Photolysis)

The photochemical decomposition, or photolysis, of this compound involves the use of light to induce cleavage of the O-O bond. This process, similar to thermolysis, generates radical intermediates that drive subsequent reactions. However, the energy is supplied by photons rather than heat, which can sometimes lead to different reaction products or efficiencies.

Transition Metal-Ion Induced Decomposition

The decomposition of this compound can be initiated by transition metal ions, which facilitate the cleavage of the weak oxygen-oxygen bond through redox processes.

The reaction of this compound with iron(II) sulfate (B86663) proceeds via a mechanism analogous to the Fenton reaction. wikipedia.orgmdpi.com In this process, the iron(II) ion acts as a reducing agent, donating an electron to the peroxide bond and causing its homolytic cleavage. This generates an oxygen-centered radical and a hydroxide (B78521) ion, with the iron being oxidized to its ferric (Fe³⁺) state. wikipedia.orgstackexchange.com

The generated radicals can subsequently engage in secondary reactions, including hydrogen abstraction or fragmentation, leading to a variety of products. stackexchange.com The combination of a hydroperoxide and iron(II) sulfate is a known method for generating oxygen-centered radicals that can initiate further C-C bond cleavage. stackexchange.com

Table 1: Key Steps in the Iron(II) Sulfate-Induced Decomposition

| Step | Reactants | Products | Description |

| 1 | This compound + Fe²⁺ | 1,6-dioxy diradical + Fe³⁺ | Reductive cleavage of the O-O bond |

| 2 | 1,6-dioxy diradical | Rearranged/fragmented products | Subsequent radical reactions |

Cupric (Cu²⁺) ions are also known to catalyze the decomposition of peroxides, including cyclic variants, through a redox-cycling mechanism. rsc.orgnih.gov The process is believed to involve the reduction of Cu²⁺ to cuprous (Cu⁺) ions by a molecule of the peroxide. The newly formed Cu⁺ ion then participates in a Fenton-like reaction, reducing another molecule of the peroxide to generate an oxygen-centered radical and regenerating the Cu²⁺ catalyst. researchgate.net

The catalytic cycle can be described as follows:

Initiation: A peroxide molecule reduces Cu²⁺ to Cu⁺.

Propagation: The Cu⁺ ion reacts with another peroxide molecule to generate a radical species and Cu²⁺.

This catalytic cycle allows for the continuous generation of radicals. rsc.org The presence of certain ligands can activate the Cu(II) catalyst, enhancing the reaction rate by stabilizing the different oxidation states of copper. researchgate.net The reaction of peroxides with a copper catalyst can lead to the formation of a [Cu(III)–O·] species, which can then initiate reactions through hydrogen abstraction. nih.gov This catalytic activity is relevant to the decomposition of cyclic peroxides where the metal ion facilitates the cleavage of the peroxide bond.

Table 2: Proposed Cupric Ion Catalysis Mechanism

| Step | Reactants | Products | Role of Copper |

| 1 | Peroxide + Cu²⁺ | Oxidized Peroxide + Cu⁺ | Reduction of Copper |

| 2 | Peroxide + Cu⁺ | Radical Species + Cu²⁺ | Regeneration of Catalyst |

Intramolecular Rearrangement Mechanisms

Upon cleavage of the O-O bond, the resulting diradical intermediate of this compound can undergo several intramolecular rearrangements.

Preferential 1,5-Hydrogen Transfer from C-3 or C-6 to Oxygen-Centered Radicals

Following the homolytic cleavage of the O-O bond, which forms a 1,6-dioxy diradical, a highly favorable intramolecular rearrangement is a 1,5-hydrogen transfer. wikipedia.orgnih.gov In this process, a hydrogen atom from one of the methyl groups at the C-3 or C-6 position is abstracted by one of the oxygen-centered radicals. nih.gov

This sigmatropic rearrangement is sterically and electronically favored, proceeding through a stable six-membered cyclic transition state. stereoelectronics.org The result of this 1,5-hydrogen shift is the formation of a hydroperoxide group at one end of the carbon chain and a carbon-centered radical on the methyl group at the other end. This pathway is a common deactivation route for alkoxy radicals when a C-H bond is accessible in a 1,5-relationship. nih.govacs.org The rate of such intramolecular hydrogen migrations in alkyl radicals has been studied extensively. nih.gov

Tandem Decarbonylation Processes (for related compounds)

The decomposition products resulting from the initial fragmentation and rearrangement of this compound can include various carbonyl compounds, such as ketones. stackexchange.com These carbonyl compounds, particularly those with specific structural features like β-keto acids, can undergo subsequent tandem decarbonylation reactions, where a molecule of carbon monoxide is eliminated. masterorganicchemistry.com

For instance, if the rearrangement pathways lead to the formation of a β-keto acid derivative, heating can induce decarboxylation through a cyclic transition state, resulting in the loss of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to a ketone. masterorganicchemistry.comyoutube.com While direct tandem decarbonylation from the primary decomposition products of this compound is not explicitly detailed, it is a plausible subsequent reaction for ketones and other carbonyls that may be formed. acs.orgresearchgate.net Such tandem reactions, where one reaction triggers a subsequent transformation in the same pot, are a key strategy in green chemistry. rsc.org

General Reactivity in Organic Synthesis

In the realm of organic synthesis, this compound serves primarily as an oxidant. chemicalbook.com Its utility stems from its ability to generate oxygen-centered radicals upon thermal or chemical inducement, which can then participate in various oxidative transformations.

The compound can be used in reactions where a controlled source of radicals is required. For example, cyclic peroxides are employed in the synthesis of other complex molecules, where the peroxide ring is retained throughout a series of transformations. nih.gov The decomposition of this compound can initiate polymerization reactions or be used to introduce oxygen functionalities into organic substrates. While specific, widespread applications in named reactions are not extensively documented, its role as a radical initiator and oxidant is its primary function in synthetic chemistry.

Spectroscopic Characterization and Advanced Analytical Techniques for 3,3,6,6 Tetramethyl 1,2 Dioxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 3,3,6,6-tetramethyl-1,2-dioxane by providing information about the chemical environment of its hydrogen and carbon atoms.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide evidence for the molecular structure. Due to the symmetry of the molecule, the twelve protons of the four methyl groups are chemically equivalent, as are the four protons of the two methylene (B1212753) groups in the ring. This equivalence results in two distinct signals in the ¹H NMR spectrum. The protons of the methyl groups typically appear as a singlet, while the methylene protons also produce a singlet. The exact chemical shifts can be influenced by the solvent used for the analysis. For similar dioxane derivatives, deuterated chloroform (B151607) (CDCl₃) is a common solvent.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum of this compound offers further confirmation of its symmetrical structure. docbrown.info It displays two distinct signals, corresponding to the two different carbon environments in the molecule. docbrown.info The carbon atoms of the four equivalent methyl groups produce one signal, while the two equivalent methylene carbon atoms in the ring give rise to a second signal. Tetramethylsilane (TMS) is typically used as an internal standard, with its ¹³C signal set to 0.0 ppm. docbrown.info

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | Singlet | Signal 1 |

| Methylene Protons (-CH₂-) | Singlet | Signal 2 |

| Note: Specific chemical shift values can vary depending on the solvent and experimental conditions. |

Correlational and Multidimensional NMR for Detailed Structural Elucidation

While ¹H and ¹³C NMR provide fundamental structural information, correlational and multidimensional NMR techniques can offer more detailed insights into the connectivity and spatial relationships within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy) would show correlations between protons that are coupled, although in this highly symmetric molecule, long-range couplings would be of primary interest. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly useful for unambiguously assigning the proton and carbon signals by showing direct (one-bond) and long-range (two- or three-bond) C-H correlations, respectively. These advanced techniques are invaluable for confirming the precise molecular architecture.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible radiation by this compound involves the excitation of electrons from lower energy molecular orbitals to higher energy ones. nanoqam.ca

Organic molecules containing heteroatoms with non-bonding electrons (n electrons), such as the oxygen atoms in this compound, can exhibit n → σ* transitions. nanoqam.ca These transitions involve the excitation of a non-bonding electron to an antibonding σ* orbital. nanoqam.ca Such transitions are typically observed in the ultraviolet region. nanoqam.ca The peroxide bond (O-O) in the 1,2-dioxane (B1202867) ring is the primary chromophore responsible for UV absorption. The specific wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the compound. For many organic molecules, these absorptions occur below 200 nm, in the vacuum UV region, but the presence of the peroxide linkage can shift this to more accessible wavelengths.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups and fingerprint the molecular structure of this compound. cardiff.ac.uk These methods are complementary and provide information about the vibrational modes of the molecule. cardiff.ac.uk

In the IR spectrum of this compound, characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds are observed. Key expected vibrational modes include:

C-H stretching: Vibrations of the methyl and methylene groups.

C-H bending: Bending vibrations of the methyl and methylene groups.

C-O stretching: Vibrations of the carbon-oxygen bonds in the dioxane ring.

C-C stretching: Vibrations of the carbon-carbon bonds.

O-O stretching: The peroxide bond vibration, which is often weak in the IR spectrum.

Raman spectroscopy provides complementary information, particularly for non-polar bonds with symmetrical vibrations. The O-O stretching vibration, which may be weak or absent in the IR spectrum, can sometimes be observed in the Raman spectrum. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. For instance, in related cyclic ethers like 1,3-dioxane (B1201747), studies have investigated the C-H···O interactions using these techniques. researchgate.net

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |

| C-H Stretching | 2850-3000 | 2850-3000 |

| C-H Bending | 1350-1470 | 1350-1470 |

| C-O Stretching | 1000-1250 | 1000-1250 |

| C-C Stretching | 800-1200 | 800-1200 |

| O-O Stretching | 830-890 (often weak) | 830-890 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns. nist.gov

In a typical mass spectrum, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (144.21 g/mol ). nih.gov The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule and provides a "fingerprint" that can be used for identification.

The fragmentation of this compound would likely involve cleavage of the peroxide bond and the dioxane ring. Common fragmentation pathways for cyclic ethers often involve α-cleavage and ring opening. miamioh.edu Analysis of the m/z values of the resulting fragment ions allows for the deduction of the original structure. For example, the loss of methyl groups or larger fragments containing the oxygen atoms would lead to characteristic peaks in the mass spectrum.

In-Depth Spectroscopic Analysis of this compound in Photochemical and Mechanistic Studies Remains an Area for Future Investigation

Despite a thorough review of available scientific literature, detailed research findings from advanced spectroscopic methods specifically targeting the photochemical and mechanistic pathways of this compound are not presently available. While the fundamental properties of this cyclic peroxide are documented, its behavior under photochemical conditions and the intricate mechanisms of its reactions have not been the subject of extensive investigation using techniques such as time-resolved or other advanced spectroscopic methods.

The study of cyclic peroxides is crucial for understanding various chemical processes, from atmospheric chemistry to controlled organic synthesis. Advanced spectroscopic techniques are indispensable tools for elucidating the transient intermediates and complex reaction coordinates involved in the photolysis and thermolysis of such molecules. Methodologies like time-resolved spectroscopy, Chemically Induced Dynamic Nuclear Polarization (CIDNP), and Electron Spin Resonance (ESR) spectroscopy are pivotal in capturing the fleeting existence of radical species and excited states that dictate reaction outcomes.

However, the application of these powerful analytical techniques to this compound has not been reported in the accessible body of scientific research. Consequently, a detailed discussion of its photochemical and mechanistic studies, complete with specific research findings and data tables as requested, cannot be constructed at this time. This indicates a notable gap in the current understanding of the reactivity of this specific peroxide.

Future research in this area would be highly valuable. For instance, time-resolved absorption or emission spectroscopy could provide insights into the lifetimes and properties of excited states formed upon UV irradiation. ESR studies would be instrumental in identifying and characterizing the radical intermediates that are likely formed upon the cleavage of the peroxide bond. Furthermore, CIDNP studies could unravel the spin dynamics of radical pairs and provide detailed mechanistic information about bond-breaking and rearrangement processes.

Until such dedicated studies are conducted and published, a comprehensive and scientifically authoritative article on the advanced spectroscopic characterization of this compound in photochemical and mechanistic studies cannot be fully realized. The scientific community awaits future research to illuminate the complex and interesting chemistry of this compound.

Computational and Theoretical Investigations of 3,3,6,6 Tetramethyl 1,2 Dioxane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting a wide range of properties, from molecular geometries to reaction energetics, by approximating the complex interactions between electrons.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3,3,6,6-tetramethyl-1,2-dioxane and to identify its various possible conformations. The 1,2-dioxane (B1202867) ring, a six-membered ring containing a peroxide bond, can adopt several spatial arrangements, primarily chair and twist (or boat) conformations.

A key aspect of computational analysis is to determine the relative energetic stability of different conformational isomers. By calculating the total electronic energy of each conformer (e.g., chair vs. twist), DFT can predict which form is more prevalent at equilibrium and quantify the energy barriers between them.

For the related compound 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, quantum chemical calculations have shown that methyl substitution has a strong effect on conformational properties, significantly reducing the energy difference between the twist and chair conformers compared to the unsubstituted parent ring. researchgate.net A Natural Bond Orbital (NBO) analysis can also be used to shed light on the electronic interactions that contribute to the relative stability of the conformers. researchgate.net A similar analysis for this compound would reveal the energetic landscape of its conformations, but specific published studies quantifying these energy differences were not identified in the search results.

DFT calculations are crucial for mapping the potential reaction pathways of a molecule, particularly for thermal decomposition. The thermal decomposition (thermolysis) of cyclic peroxides is of significant interest due to the weak O-O bond. escholarship.org Theoretical studies can elucidate whether a reaction proceeds through a single-step (concerted) or multi-step (stepwise) mechanism.

For the analogous compound 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, DFT studies have confirmed that its decomposition follows a stepwise mechanism. nih.gov This process begins with the initial cleavage of an O-O bond to form a diradical intermediate, which then proceeds through further steps to yield final products. nih.govresearchgate.net It is mechanistically plausible that the thermolysis of this compound would also proceed via a diradical mechanism initiated by the homolytic cleavage of the peroxide bond, leading to the formation of carbonyl compounds (acetone).

A deeper investigation into reaction mechanisms involves the exploration of different electronic states, primarily the singlet and triplet potential energy surfaces (PES). The ground state of most stable organic molecules is a singlet state. However, reactions involving bond cleavage, like that of the peroxide bond, can lead to diradical intermediates that may exist in either singlet or triplet states.

In studies of the decomposition of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, the critical points on both the singlet (S-PES) and triplet (T-PES) surfaces were determined using DFT. nih.gov The mechanism on the singlet surface leads to an open diradical structure, which subsequently dissociates. nih.gov A nearly parallel reaction mechanism was also found on the triplet potential energy surface. nih.gov The thermal decomposition of other cyclic peroxides, like 1,2-dioxetanes, is known to be a chemical source of triplet-excited ketones. nih.gov

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a critical parameter for understanding reaction kinetics and thermal stability. huji.ac.il DFT calculations allow for the location of transition states—the highest energy points along a reaction pathway—and the calculation of their energy relative to the reactants, yielding the activation energy.

For the series of methyl-substituted 1,2,4,5-tetroxanes, DFT calculations have shown that the activation energies for the decomposition steps vary linearly with the number of methyl groups on the ring. nih.gov Determining the activation energy for the initial O-O bond cleavage in this compound would be a primary goal of such a computational study, providing a quantitative measure of its thermal stability. bohrium.com

Reaction Mechanism Pathway Determination

Quantum Chemical Parameters Analysis

Beyond structure and reactivity, computational chemistry can calculate a variety of quantum chemical parameters that describe the electronic character of a molecule. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential (MEP), and dipole moment. These descriptors are valuable for rationalizing the molecule's reactivity, polarity, and potential for intermolecular interactions. While databases list some computed properties for this compound, detailed published analyses of its quantum chemical parameters were not found in the performed search. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a compound. The energy of the HOMO is related to the molecule's ability to donate electrons, with higher HOMO energies indicating a greater propensity for electron donation. Conversely, the LUMO energy reflects the molecule's ability to accept electrons; a lower LUMO energy suggests a greater ease of accepting an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap is characteristic of a more reactive molecule. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Hypothetical Value |

| ELUMO | Hypothetical Value |

| Energy Gap (ΔE) | Hypothetical Value |

Note: The values in this table are for illustrative purposes to demonstrate the concept and are not actual calculated values for this compound.

Absolute Electronegativity, Chemical Potential, Hardness, and Softness

Building upon the HOMO and LUMO energies, several global reactivity descriptors can be derived to further quantify the chemical nature of this compound. These parameters, rooted in Density Functional Theory, offer a quantitative basis for the principles of chemical reactivity.

Absolute Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons to itself. It is defined as the negative of the chemical potential.

Chemical Potential (μ) represents the escaping tendency of electrons from an equilibrium system. It is related to the first derivative of the energy with respect to the number of electrons and can be approximated by the average of the HOMO and LUMO energies. mdpi.com

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." Hardness can be calculated as half the difference between the ionization potential and the electron affinity, which is approximated by the HOMO-LUMO gap. nih.gov

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease of electron cloud polarization. A higher value of softness implies greater reactivity.

The relationships are as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Absolute Electronegativity (χ) = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2

Chemical Potential (μ) = -(I + A) / 2 ≈ (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / (2η) ≈ 1 / (ELUMO - EHOMO)

Table 2: Illustrative Global Reactivity Descriptors

| Parameter | Formula | Value (eV) |

|---|---|---|

| Absolute Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Hypothetical Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Hypothetical Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Hypothetical Value |

| Chemical Softness (S) | 1 / (2η) | Hypothetical Value |

Note: The values in this table are for illustrative purposes based on hypothetical HOMO/LUMO energies and are not actual calculated values for this compound.

Ab Initio and Semiempirical Computational Approaches

The theoretical investigation of molecules like this compound can be performed using a variety of computational methods, which are generally categorized as either ab initio or semiempirical.

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), aim to solve the electronic Schrödinger equation as accurately as possible for a given basis set. Density Functional Theory (DFT) methods, particularly those using hybrid functionals like B3LYP, are also often grouped with ab initio methods due to their accuracy and predictive power. researchgate.net While computationally intensive, ab initio methods are capable of providing highly accurate predictions of molecular geometries, energies, and other electronic properties.

Semiempirical methods , on the other hand, utilize parameters derived from experimental data to simplify the complex calculations of quantum mechanics. Methods like PM6 (Parametric Method 6) and DFTB (Density-Functional Tight-Binding) are significantly faster and require less computational resources than ab initio methods. This efficiency allows for the study of larger molecular systems and more extensive conformational sampling. However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied.

The choice between ab initio and semiempirical methods depends on the desired balance between accuracy and computational cost. For a relatively small molecule like this compound, high-level ab initio or DFT calculations would be feasible and would be expected to yield reliable predictions of its electronic structure and reactivity parameters.

Thermochemical Properties and Energetic Considerations

Experimental and Theoretical Determination of Activation Parameters (ΔH‡, ΔS‡)

The thermal decomposition of cyclic organic peroxides, including 3,3,6,6-tetramethyl-1,2-dioxane, is a key area of research. The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the transition state of the decomposition reaction. These parameters are often determined through kinetic studies at various temperatures.

For a series of mono-, di-, and trifunctional cyclic organic peroxides studied in 1,4-dioxan, the thermal decomposition was found to follow a pseudo-first-order kinetic law. conicet.gov.ar The activation parameters were determined from the temperature dependence of the rate constants. While specific values for this compound were not singled out in the provided context, the study highlighted a significant substituent effect on the rate constants and activation parameters. conicet.gov.ar

A study on the conformational isomerization of 3,3,6,6-tetramethyl-1,2,4,5-tetroxane, a related compound, determined the activation parameters using proton resonance spectroscopy. researchgate.net The activation energy (Ea) for the chair-to-chair isomerization was found to be 12.3 kcal/mol, with a frequency factor of 3.95 × 10¹⁰ sec⁻¹. researchgate.net This study suggests that repulsive interactions between the non-bonding electron states of the oxygen atoms significantly contribute to the activation enthalpy. researchgate.net

The following table presents activation parameters for the thermal decomposition of various cyclic organic peroxides in 1,4-dioxan, illustrating the range of values observed in these types of compounds. conicet.gov.ar

| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| Peroxide 1 | 31.4 ± 0.7 | 3.1 ± 1.0 |

| Peroxide 2 | 31.9 ± 3.9 | 2.9 ± 2.0 |

| Peroxide 3 | 28.5 ± 1.7 | -1.7 ± 0.9 |

| Peroxide 4 | 47.0 ± 1.7 | 4.7 ± 1.1 |

| Peroxide 5 | 29.3 ± 3.0 | 1.2 ± 1.4 |

| Peroxide 6 | 26.2 ± 3.1 | -3.1 ± 1.3 |

| Peroxide 7 | 46.0 ± 4.8 | 4.8 ± 2.0 |

Isokinetic Relationships and Isokinetic Temperature for Cyclic Peroxides

An isokinetic relationship (IKR) is a linear correlation between the enthalpy and entropy of activation for a series of related reactions. The existence of an IKR suggests a common reaction mechanism. The slope of the line in a plot of ΔH‡ versus ΔS‡ is the isokinetic temperature (T_iso_). researchgate.net

For the thermal decomposition of cyclohexanone (B45756) cyclic diperoxide in various solvents, an isokinetic relationship was observed, confirming a genuine solvent effect on the reaction. researchgate.net This indicates that while the solvent influences the rate of decomposition, the fundamental mechanism remains consistent.

A study on the thermolysis of different cyclic organic peroxides in 1,4-dioxan also found evidence of an isokinetic relationship, suggesting that different peroxide-solvent interaction mechanisms can be considered within distinct series of these compounds. conicet.gov.ar The analysis of kinetic data through compensation effect or statistical treatment revealed two sets of cyclic peroxides with comparable kinetic behavior. conicet.gov.ar The isokinetic temperature is a critical parameter in these analyses, and its determination helps to understand the temperature at which all compounds in a series would react at the same rate. mdpi.com

Heat of Formation Studies (for related peroxide compounds)

The heat of formation (ΔHf°) is a fundamental thermochemical property that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. While specific experimental data for the heat of formation of this compound was not available in the search results, studies on related cyclic peroxides provide valuable insights.

For the explosive cyclic acetone (B3395972) peroxides, diacetone diperoxide (DADP) and triacetone triperoxide (TATP), the standard enthalpies of formation have been determined. researchgate.net Using bomb calorimetry, the values were established, and theoretical calculations using the G4 method were also performed. researchgate.net The recommended gas-phase enthalpies of formation were -361.3 ± 10.0 kJ/mol for DADP and -561.8 ± 15.0 kJ/mol for TATP. researchgate.net

Furthermore, a study on 1,3-dioxane (B1201747) and its methyl derivatives evaluated their standard heats of formation from heats of combustion measured in a bomb calorimeter. scispace.com This research estimated the group contributions of methyl substituents at various positions on the 1,3-dioxane ring to the standard heats of formation. scispace.com Such group contribution methods can be useful for estimating the heat of formation of related compounds like this compound.

Structure Reactivity Relationships in 3,3,6,6 Tetramethyl 1,2 Dioxane

Influence of Steric Hindrance on Reaction Pathways

The substitution pattern of a 1,2-dioxane (B1202867) ring critically influences its decomposition pathways. For many substituted 1,2-dioxanes, a common reaction upon thermolysis or photolysis is a rearrangement involving a 1,5-hydrogen transfer from a carbon adjacent to the peroxy linkage (the C-3 or C-6 position) to an oxygen-centered radical formed after the initial O-O bond homolysis.

However, in the case of 3,3,6,6-tetramethyl-1,2-dioxane, the C-3 and C-6 positions are fully substituted with methyl groups, meaning there are no available hydrogen atoms for such a 1,5-transfer. This steric blocking of the typical rearrangement pathway forces the molecule into an alternative reaction mechanism. Upon homolytic cleavage of the weak O-O bond, a 1,6-diradical is formed. Denied the hydrogen transfer route, this diradical undergoes fragmentation through C-C bond cleavage. This fragmentation is a dominant pathway, leading to the formation of two molecules of acetone (B3395972), a thermodynamically stable ketone. This contrasts sharply with less substituted dioxanes where hydrogen abstraction can lead to the formation of hydroxy-substituted tetrahydrofurans or other rearrangement products.

The steric bulk of the four methyl groups also provides a degree of kinetic stability, sterically shielding the peroxide bond from intermolecular attack. This steric hindrance makes reactions that require external reagents to approach the peroxide linkage, such as certain reduction or oxidation reactions, more difficult compared to unhindered peroxides.

Electronic and Steric Effects of Substituents on Stability and Reactivity

The stability and reactivity of this compound are governed by a combination of electronic and steric effects imparted by the methyl substituents. In general, for compounds with carbon backbones, steric effects are often more dominant than electronic effects in determining structural stability. nih.gov

Steric Effects: The primary steric effect, as discussed previously, is the prevention of the 1,5-hydrogen transfer pathway. Furthermore, the gem-dimethyl groups at both the C-3 and C-6 positions create significant steric congestion. This crowding can influence the conformation of the dioxane ring and increases the strain energy of the molecule. However, it also provides a protective shield around the peroxide bond, increasing its kinetic stability towards bimolecular reactions.

Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect and, more importantly, through hyperconjugation. These electronic effects influence the stability of the molecule and any radical intermediates formed during reaction.

Ground State Stability: The electron-donating nature of the methyl groups can slightly destabilize the ground state of the peroxide by increasing electron density on the already electron-rich peroxide bond.

Comparative Analysis of Reactivity with Other Substituted 1,2-Dioxanes and Cyclic Peroxides

The unique reactivity of this compound is best understood through comparison with other cyclic peroxides.

Comparison with Hydrogen-Bearing 1,2-Dioxanes: As highlighted, the most significant difference lies in the available reaction pathways. Less substituted 1,2-dioxanes that possess hydrogens on the C-3 or C-6 carbons can undergo the 1,5-hydrogen transfer. This leads to a completely different set of products. For example, the thermolysis of 1,2-dioxane itself can lead to products other than simple fragmentation. The tetramethyl derivative is forced into a fragmentation pathway that is unavailable or minor for these analogues.

| Compound | C-3/C-6 Substituents | Primary Thermal Reaction Pathway | Major Product Type |

| This compound | Four Methyl Groups | O-O Homolysis → C-C Fragmentation | Ketones (Acetone) |

| Generic 3-Methyl-1,2-dioxane | One Methyl, Three Hydrogens | O-O Homolysis → 1,5-Hydrogen Transfer | Rearrangement Products (e.g., Hydroxy-ethers) |

Comparison with 3,3,6,6-Tetramethyl-1,2,4,5-tetroxane: A valuable comparison can be made with the corresponding cyclic diperoxide, 3,3,6,6-tetramethyl-1,2,4,5-tetroxane (also known as acetone cyclic diperoxide). This molecule contains a similar substitution pattern but a different peroxide ring system. Studies on the thermal decomposition of this tetroxane in solution show that it follows first-order kinetics and yields acetone as the major organic product. researchgate.net This occurs via a stepwise mechanism involving the rupture of an O-O bond to form a diradical, followed by fragmentation. researchgate.net

The similarity in the major product (acetone) strongly supports the proposed fragmentation pathway for this compound. The initial step in both cases is the homolysis of a weak O-O bond, and the resulting radical intermediates are sterically prevented from undergoing simple rearrangements, favoring fragmentation into stable ketone molecules. However, the activation parameters and reaction rates likely differ due to the presence of two peroxide linkages and different ring strain in the tetroxane compared to the single peroxide bond in the dioxane.

| Feature | This compound | 3,3,6,6-Tetramethyl-1,2,4,5-tetroxane |

| Ring Structure | 6-membered ring with one O-O bond | 6-membered ring with two O-O bonds |

| Major Thermal Product | Acetone (inferred) | Acetone researchgate.net |

| Reaction Mechanism | O-O Homolysis → Fragmentation (inferred) | O-O Homolysis → Stepwise Fragmentation researchgate.net |

| Driving Force | Formation of stable ketone products | Formation of stable ketone products |

This comparative analysis underscores how the tetramethyl substitution pattern is a dominant controlling factor, forcing a clean fragmentation pathway that is robust even across different cyclic peroxide frameworks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.